molecular formula C18H18ClN5O B12183569 1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide

Cat. No.: B12183569
M. Wt: 355.8 g/mol
InChI Key: DHTUCQJJSNBXSU-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chloropyridazine Moiety: Starting with a pyridazine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Indole Group Introduction: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Final Coupling: The final step involves coupling the chloropyridazine, indole, and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide: can be compared with other heterocyclic compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H18ClN5O/c19-16-5-6-17(23-22-16)24-9-1-2-13(11-24)18(25)21-14-4-3-12-7-8-20-15(12)10-14/h3-8,10,13,20H,1-2,9,11H2,(H,21,25)

InChI Key

DHTUCQJJSNBXSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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